molecular formula C65H87N17O16S B128596 DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS CAS No. 145682-87-7

DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS

Cat. No.: B128596
CAS No.: 145682-87-7
M. Wt: 1394.6 g/mol
InChI Key: YZRDOCLVPQYVOE-UHFFFAOYSA-N
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Description

DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups and aromatic rings, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS involves a multi-step process that includes the formation of peptide bonds and the incorporation of various functional groups. The key steps in the synthesis include:

    Formation of the diazenyl group: This involves the reaction of 4-(dimethylamino)aniline with nitrous acid to form the diazonium salt, which is then coupled with 4-aminobenzoic acid to form the diazenyl group.

    Peptide bond formation: The peptide bonds are formed through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis, using protected amino acids and coupling reagents like HBTU or DCC.

    Incorporation of the sulfonaphthalenyl group: This step involves the reaction of the peptide with 5-sulfonaphthalen-1-amine under appropriate conditions to introduce the sulfonaphthalenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods such as HPLC. The use of protective groups and efficient coupling reagents would be essential to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino and diazenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxide derivatives, while reduction of the diazenyl group can produce the corresponding amine.

Scientific Research Applications

DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS has a wide range of applications in scientific research:

    Chemistry: The compound is used as a model for studying peptide synthesis and the effects of various functional groups on peptide stability and reactivity.

    Biology: It serves as a probe for investigating protein-protein interactions and enzyme-substrate specificity.

    Medicine: The compound is explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a targeting moiety for drug delivery systems.

    Industry: It is used in the development of novel materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS is unique due to its complex structure, which includes multiple functional groups and aromatic rings. This complexity allows for a wide range of interactions with biological targets, making it a versatile tool in scientific research.

Properties

IUPAC Name

5-[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]ethylamino]naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H87N17O16S/c1-37(2)32-49(73-55(87)34-72-57(88)40-19-21-41(22-20-40)80-81-42-23-25-43(26-24-42)82(4)5)61(92)74-47(17-11-29-71-65(67)68)60(91)79-56(38(3)85)64(95)75-48(27-28-54(66)86)59(90)78-52(36-84)63(94)76-50(33-39-12-7-6-8-13-39)62(93)77-51(35-83)58(89)70-31-30-69-46-16-9-15-45-44(46)14-10-18-53(45)99(96,97)98/h6-10,12-16,18-26,37-38,47-52,56,69,83-85H,11,17,27-36H2,1-5H3,(H2,66,86)(H,70,89)(H,72,88)(H,73,87)(H,74,92)(H,75,95)(H,76,94)(H,77,93)(H,78,90)(H,79,91)(H4,67,68,71)(H,96,97,98)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRDOCLVPQYVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)CNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H87N17O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648684
Record name N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycylleucyl-N~5~-(diaminomethylidene)ornithylthreonylglutaminylserylphenylalanyl-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145682-87-7
Record name N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycylleucyl-N~5~-(diaminomethylidene)ornithylthreonylglutaminylserylphenylalanyl-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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